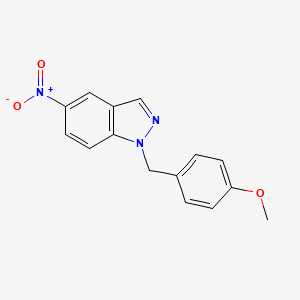
1-(4-methoxybenzyl)-5-nitro-1H-indazole
Übersicht
Beschreibung
4-Methoxybenzyl compounds are often used in organic synthesis as protecting groups . For instance, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a key synthetic intermediate in the industrial production of dextromethorphan .
Synthesis Analysis
The preparation of 4-methoxybenzyl esters has been explored in the context of protecting amino acids for peptide synthesis . Power ultrasound has been shown to efficiently facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis
The molecular structure of 4-methoxybenzyl compounds can vary depending on the specific compound. For example, the molecular formula of 4-methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis
4-Methoxybenzyl esters can be readily introduced in high yield under a number of mild reaction conditions . They possess excellent stability under many reaction conditions, making them suitable for use in a variety of settings .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxybenzyl compounds can vary depending on the specific compound. For example, 4-methoxybenzyl alcohol has a molecular weight of 138.16 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(4-methoxybenzyl)-5-nitro-1H-indazole and its derivatives are involved in the synthesis of novel indazole compounds. A study demonstrated the synthesis and characterization of two indazole derivatives protected with p-methoxybenzyl group, emphasizing their molecular structure and crystalline properties (Ebert, Köckerling, & Mamat, 2012).
Medicinal Chemistry and Drug Synthesis
- Research has shown the application of this compound in the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are important for their antibacterial and antifungal activities. This synthesis involves a metal-free multi-component reaction (Vo, 2020).
- The compound has been used in the synthesis of N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides, which are potentially significant in medicinal chemistry (Kouakou et al., 2015).
- It is also used in the synthesis of deuterium-labeled compounds like AR-A014418, which have applications in drug absorption and pharmacokinetics studies (Liang et al., 2020).
Catalysis and Chemical Reactions
- 1-(4-methoxybenzyl)-5-nitro-1H-indazole is involved in catalysis, particularly in reactions like C-H activation and C-N/N-N coupling for the efficient synthesis of 1H-indazoles (Wang & Li, 2016).
Corrosion Inhibition
- Some triazoles, including derivatives of 1-(4-methoxybenzyl)-5-nitro-1H-indazole, have been studied as corrosion inhibitors of mild steel, highlighting their potential in industrial applications (Yan et al., 2017).
Wirkmechanismus
The mechanism of action of 4-methoxybenzyl compounds can vary depending on the specific compound and its application. For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce Aβ formation and Tau phosphorylation in cellular models of Alzheimer’s Disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJWDLCHHHACAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658008 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-5-nitro-1H-indazole | |
CAS RN |
1071550-12-3 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)









![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)
